
3-Bromo-N-isobutylbenzenesulfonamide
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Overview
Description
3-Bromo-N-isobutylbenzenesulfonamide is a chemical compound characterized by a bromine atom attached to a benzene ring, which is also substituted with an isobutyl group and a sulfonamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-isobutylbenzenesulfonamide typically involves the bromination of N-isobutylbenzenesulfonamide. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane, under controlled temperature and light conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-isobutylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of N-isobutylbenzenesulfonamide.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed, typically in polar aprotic solvents.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: N-isobutylbenzenesulfonamide
Substitution: Hydroxylated or aminated derivatives of the compound
Scientific Research Applications
3-Bromo-N-isobutylbenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
3-Bromo-N-isobutylbenzenesulfonamide is similar to other brominated benzenesulfonamides, such as 4-Bromo-N-isobutylbenzenesulfonamide and 2-Bromo-N-isobutylbenzenesulfonamide. These compounds differ in the position of the bromine atom on the benzene ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which affects its physical and chemical properties.
Comparison with Similar Compounds
4-Bromo-N-isobutylbenzenesulfonamide
2-Bromo-N-isobutylbenzenesulfonamide
3-Chloro-N-isobutylbenzenesulfonamide
3-Bromo-N-ethylbenzenesulfonamide
This comprehensive overview provides a detailed understanding of 3-Bromo-N-isobutylbenzenesulfonamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-bromo-N-(2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-8(2)7-12-15(13,14)10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPYZPKWGZHOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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